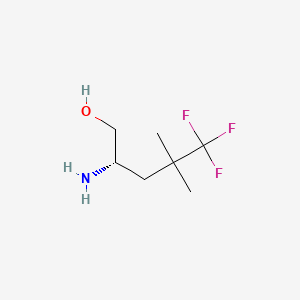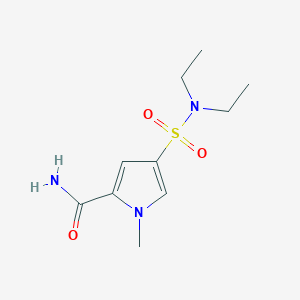
4-(n,n-Diethylsulfamoyl)-1-methyl-1h-pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(n,n-Diethylsulfamoyl)-1-methyl-1h-pyrrole-2-carboxamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a diethylsulfamoyl group and a carboxamide group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(n,n-Diethylsulfamoyl)-1-methyl-1h-pyrrole-2-carboxamide typically involves the reaction of 1-methyl-1h-pyrrole-2-carboxylic acid with diethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
化学反应分析
Types of Reactions
4-(n,n-Diethylsulfamoyl)-1-methyl-1h-pyrrole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the diethylsulfamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrole derivatives.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(n,n-Diethylsulfamoyl)-1-methyl-1h-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The diethylsulfamoyl group may play a crucial role in the binding affinity and specificity of the compound. Additionally, the pyrrole ring can participate in π-π interactions with aromatic residues in the target proteins.
相似化合物的比较
4-(n,n-Diethylsulfamoyl)-1-methyl-1h-pyrrole-2-carboxamide can be compared with other similar compounds such as:
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: Similar sulfonamide group but different core structure.
4-(N,N-Dimethylsulfamoyl)phenylboronic acid: Similar sulfonamide group but different functional groups.
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide: Similar sulfonamide group but different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to other compounds.
属性
分子式 |
C10H17N3O3S |
|---|---|
分子量 |
259.33 g/mol |
IUPAC 名称 |
4-(diethylsulfamoyl)-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C10H17N3O3S/c1-4-13(5-2)17(15,16)8-6-9(10(11)14)12(3)7-8/h6-7H,4-5H2,1-3H3,(H2,11,14) |
InChI 键 |
XMMBHQOKUYSWQY-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)S(=O)(=O)C1=CN(C(=C1)C(=O)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



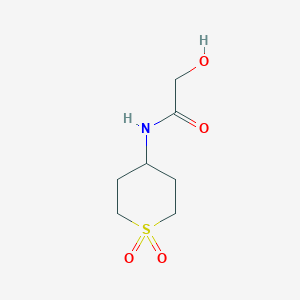
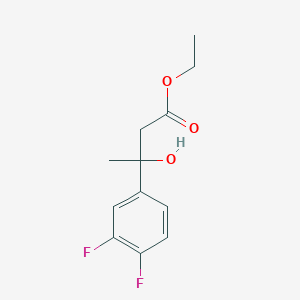
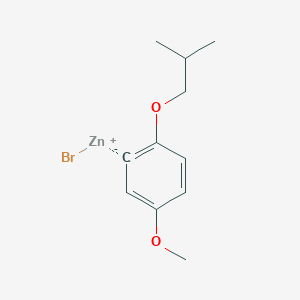
![Isoindolo[1,2-b]quinazoline-10,12-dione](/img/structure/B14890687.png)
![3-(2,3-dihydro-1H-indol-1-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14890692.png)
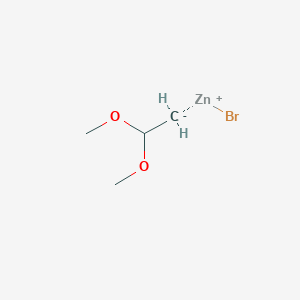
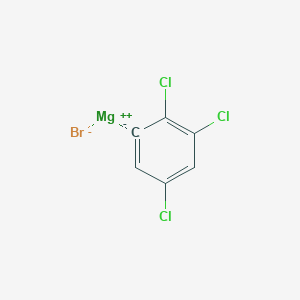
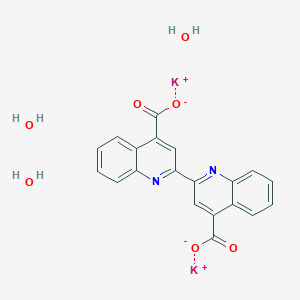
![3-{4-[(4-Fluorophenyl)sulfamoyl]phenoxy}benzoic acid](/img/structure/B14890714.png)
